molecular formula C16H14NNaO8S2 B14623378 Dimethyl 3,3'-(iminodisulfonyl)dibenzoate sodium salt CAS No. 57216-65-6

Dimethyl 3,3'-(iminodisulfonyl)dibenzoate sodium salt

Cat. No.: B14623378
CAS No.: 57216-65-6
M. Wt: 435.4 g/mol
InChI Key: JXPYSXDNGXSFNV-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-(iminodisulfonyl)dibenzoate sodium salt is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of sulfonyl groups and an imino linkage, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

The synthesis of Dimethyl 3,3’-(iminodisulfonyl)dibenzoate sodium salt typically involves the reaction of dimethyl 3,3’-(iminodisulfonyl)dibenzoate with sodium hydroxide. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Dimethyl 3,3’-(iminodisulfonyl)dibenzoate sodium salt undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various sulfonic acid, amine, and substituted derivatives.

Scientific Research Applications

Dimethyl 3,3’-(iminodisulfonyl)dibenzoate sodium salt has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-(iminodisulfonyl)dibenzoate sodium salt involves its interaction with specific molecular targets and pathways. The sulfonyl groups in the compound can form strong interactions with proteins and enzymes, leading to inhibition or activation of their functions. The imino linkage also plays a role in the compound’s reactivity, allowing it to participate in various chemical reactions that modulate biological pathways.

Comparison with Similar Compounds

Dimethyl 3,3’-(iminodisulfonyl)dibenzoate sodium salt can be compared with other similar compounds, such as:

    Dimethyl sulfone: Known for its anti-inflammatory properties and use in dietary supplements.

    Sulfanilamide: A well-known sulfonamide antibiotic used to treat bacterial infections.

    Benzenesulfonamide: Used in the synthesis of various pharmaceuticals and agrochemicals.

Properties

CAS No.

57216-65-6

Molecular Formula

C16H14NNaO8S2

Molecular Weight

435.4 g/mol

IUPAC Name

sodium;bis[(3-methoxycarbonylphenyl)sulfonyl]azanide

InChI

InChI=1S/C16H14NO8S2.Na/c1-24-15(18)11-5-3-7-13(9-11)26(20,21)17-27(22,23)14-8-4-6-12(10-14)16(19)25-2;/h3-10H,1-2H3;/q-1;+1

InChI Key

JXPYSXDNGXSFNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)[N-]S(=O)(=O)C2=CC=CC(=C2)C(=O)OC.[Na+]

Origin of Product

United States

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